molecular formula C11H15NO3 B2371923 N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS No. 540512-00-3

N-[2-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B2371923
CAS No.: 540512-00-3
M. Wt: 209.245
InChI Key: DOFVTIKHBGVXSL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a methoxyphenoxy group attached to an ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is hypothesized to interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]acetamide is unique due to its specific methoxyphenoxy and ethyl acetamide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFVTIKHBGVXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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